Cas no 2034579-92-3 (N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide)

N-シクロプロピル-6-エトキシピリミジン-4-カルボキサミドは、ピリミジン骨格にシクロプロピルアミド基とエトキシ基を有する有機化合物です。分子式C10H13N3O2で表され、分子量207.23 g/molの白色~淡黄色結晶性固体です。主に農薬や医薬品中間体としての応用が期待される化合物で、特に植物保護剤の活性成分としての効果が研究されています。その構造的特徴から、標的タンパク質との選択的相互作用が可能であり、生物活性の最適化が図られています。安定性に優れ、有機溶媒への溶解性が良好な点が合成プロセス上の利点となります。

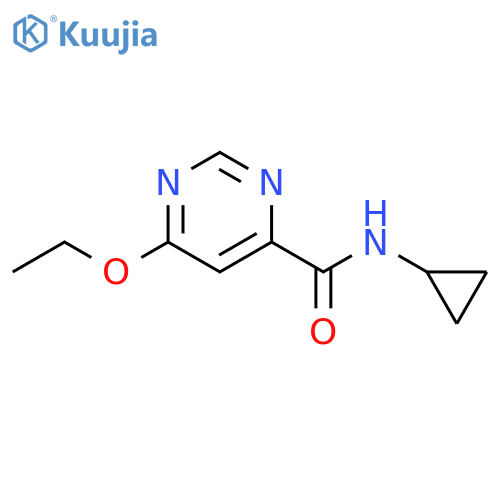

2034579-92-3 structure

商品名:N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide

CAS番号:2034579-92-3

MF:C10H13N3O2

メガワット:207.229121923447

CID:5553144

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide

-

- インチ: 1S/C10H13N3O2/c1-2-15-9-5-8(11-6-12-9)10(14)13-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14)

- InChIKey: RNNIFICKGBNQHF-UHFFFAOYSA-N

- ほほえんだ: C1N=C(OCC)C=C(C(NC2CC2)=O)N=1

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6494-0878-1mg |

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |

2034579-92-3 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0878-2μmol |

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |

2034579-92-3 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6494-0878-4mg |

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |

2034579-92-3 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0878-3mg |

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |

2034579-92-3 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6494-0878-2mg |

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |

2034579-92-3 | 2mg |

$88.5 | 2023-09-08 |

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2034579-92-3 (N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬